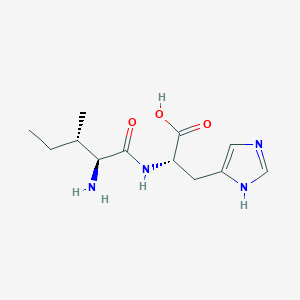

Ile-His

描述

作用机制

Target of Action

Ile-His, also known as H-Ile-His-OH, is a dipeptide composed of the amino acids isoleucine (Ile) and histidine (His)It’s known that dipeptides can interact with various cellular components, including receptors, enzymes, and transporters .

Biochemical Pathways

This compound may be involved in several biochemical pathways. For instance, it’s suggested that this compound might be involved in the renin-angiotensin system (RAS), a crucial pathway for blood pressure regulation . .

Pharmacokinetics

It’s known that dipeptides are generally well-absorbed in the gut and can be distributed throughout the body . The metabolism of this compound likely involves enzymatic breakdown into its constituent amino acids, while excretion likely occurs via the kidneys .

Result of Action

Given its potential interaction with ace2, it might influence processes such as blood pressure regulation and inflammation

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as pH, temperature, and presence of other molecules can affect the stability and activity of this compound . Moreover, the physiological environment within the body, including factors like enzymatic activity and presence of transporters, can also influence the absorption, distribution, metabolism, and excretion of this compound .

生化分析

Biochemical Properties

Ile-His interacts with various enzymes, proteins, and other biomolecules. The presence of hydrophobic (Val, Ile, Pro) and positively charged (His, Arg, Lys) amino acids is a common occurrence for bioactive peptides

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. Bioactive peptides like this compound can alter cell membrane and biological processes, including cell division . They can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ile-His typically involves the coupling of L-isoleucine and L-histidine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids to a growing peptide chain. The process is highly controlled and optimized for yield and purity .

化学反应分析

Types of Reactions

Ile-His can undergo various chemical reactions, including:

Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.

Reduction: Reduction reactions can target the imidazole ring of histidine, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH and temperature to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine, while substitution reactions can yield a variety of functionalized dipeptides .

科学研究应用

Ile-His has a wide range of scientific research applications:

Chemistry: It is used as a model compound in peptide chemistry to study peptide bond formation and stability.

Biology: this compound is studied for its role in protein structure and function, particularly in the context of enzyme active sites and protein-protein interactions.

相似化合物的比较

Similar Compounds

Similar compounds to Ile-His include other dipeptides like Val-His, Leu-His, and Gly-His. These compounds share structural similarities but differ in their amino acid composition, leading to variations in their chemical and biological properties .

Uniqueness of this compound

This compound is unique due to the presence of both isoleucine and histidine, which confer distinct chemical reactivity and biological activity. The isoleucine residue provides hydrophobic interactions, while the histidine residue offers metal-binding and catalytic properties, making this compound a versatile compound in various applications .

属性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3/c1-3-7(2)10(13)11(17)16-9(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t7-,9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBYCZTZNOVDMI-HGNGGELXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

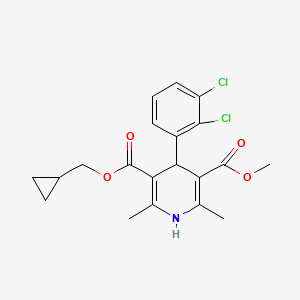

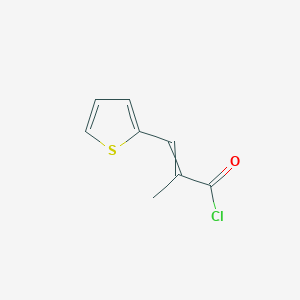

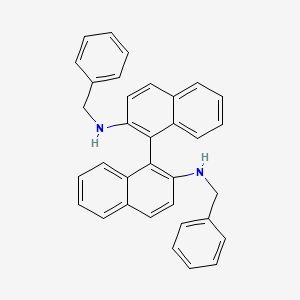

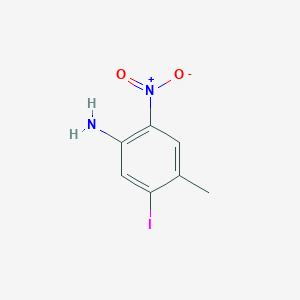

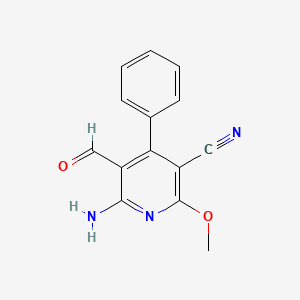

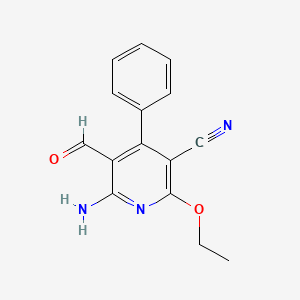

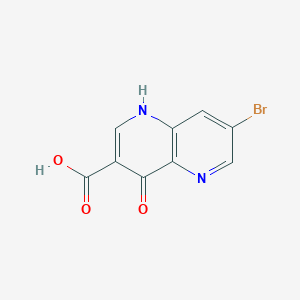

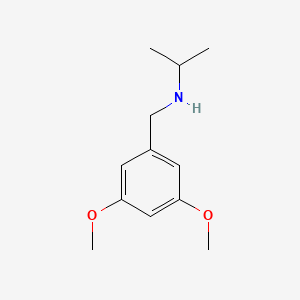

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the Ile-His motif in the context of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)?

A1: Research suggests that the this compound motif in Angiotensin II plays a crucial role in its interaction with Angiotensin II type I antagonists. [] These antagonists, which typically feature modifications at position 8, disrupt the Tyr-Ile-His bend observed in Angiotensin II agonists. This difference in backbone structure highlights the importance of the this compound motif in agonist binding and activation of the Angiotensin II type I receptor. []

Q2: Does the this compound motif contribute to the binding of peptides to the renin active site?

A2: While the His-Pro-Phe motif is identified as a crucial determinant of renin substrate specificity, the this compound sequence, immediately following this motif, appears to be less critical for direct binding. [] Studies utilizing mutant angiotensinogens with substitutions at positions 5-10, encompassing this compound, indicate that this region influences the cleavage site rather than completely abolishing renin activity. []

Q3: Is there evidence of the this compound motif interacting with metal ions?

A3: While not directly demonstrated with this compound, a study on the peptide CH3CO-Cys-Ala-Ile-His-NH2, a model of a conserved motif in histone H3, revealed the formation of macrochelate complexes with Nickel (II). [] This suggests a potential for metal ion interaction involving histidine within similar sequences. Further research is needed to confirm if the this compound dipeptide alone exhibits such interactions.

Q4: What happens when the tyrosine residue preceding the this compound motif in Angiotensin II is modified?

A4: Modifications to the tyrosine residue in Angiotensin II significantly impact its activity. Replacing the tyrosine hydroxyl group with negatively charged or electronegative groups, such as a carboxylate or trifluoromethyl group, abolishes the agonist activity. [] This suggests that the tyrosinate pharmacophore plays a critical role in receptor activation and cannot be easily substituted. []

Q5: Can modifications to the this compound motif in Angiotensin II enhance its stability?

A5: While not directly addressing the this compound motif, research indicates that incorporating α-methylation at the tyrosine residue in position 4 of Angiotensin II increases its resistance to enzymatic degradation by α-chymotrypsin without significantly altering its pressor activity. [] This suggests that strategic modifications near the this compound motif might enhance peptide stability without compromising biological activity.

Q6: What analytical techniques are employed to study peptides containing the this compound motif?

A6: A variety of analytical techniques are used to study peptides containing the this compound motif. These include:

- High-Performance Liquid Chromatography (HPLC): Used to purify and separate peptides based on their physicochemical properties. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the three-dimensional structure and conformational properties of peptides in solution. [, ]

- Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of peptides. []

- Mass Spectrometry (MS): Used to determine the mass-to-charge ratio of ions and identify peptides based on their fragmentation patterns. [, ]

- Fluorescence Spectroscopy: Employed in assays to monitor enzyme activity using specifically designed fluorogenic peptide substrates. [, ]

Q7: What are the biological effects of peptides containing the this compound motif?

A7: The biological effects of peptides containing the this compound motif are diverse and depend on the specific peptide sequence and its target receptor or enzyme. Some examples include:

- Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe): A potent vasoconstrictor involved in blood pressure regulation. [, ]

- Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro): Exhibits antidiuretic effects and potentially plays a role in fluid balance. []

- This compound-Arg-Phe: A rice-derived peptide with CCK-dependent vasorelaxing activity, showing potential as an antihypertensive and anorexigenic agent. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole](/img/structure/B3317673.png)

![4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3317772.png)